2,6-Dimethylpiperidin-4-ol hydrochloride

Description

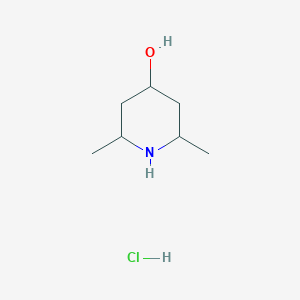

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-dimethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIHNPOPPHLAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625661 | |

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179175-18-9 | |

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Spectroscopic Characterization of 2,6 Dimethylpiperidin 4 Ol Hydrochloride

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data, including peak positions, intensities, and assignments for 2,6-dimethylpiperidin-4-ol (B30992) hydrochloride, are not available in the searched literature. This analysis would typically identify characteristic vibrations for the hydroxyl (-OH), amine hydrochloride (N-H+), and alkyl (C-H) functional groups.

Raman Spectroscopy

No experimental Raman spectra for 2,6-dimethylpiperidin-4-ol hydrochloride were found. Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds and skeletal vibrations of the piperidine (B6355638) ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Detailed mass spectrometry analysis, including the molecular ion peak and specific fragmentation patterns for this compound, is not documented in the available resources. This technique would be used to confirm the molecular weight and provide insight into the compound's structure through its fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This analysis is essential for definitively determining the three-dimensional arrangement of atoms in the solid state.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

Without a solved crystal structure, the precise bond lengths, bond angles, and torsional angles that define the molecular geometry of this compound cannot be provided.

Analysis of Crystal Packing and Supramolecular Architecture

Information regarding the crystal packing and the network of intermolecular interactions, such as hydrogen bonding, which dictates the supramolecular architecture of this compound in the solid state, is unavailable due to the absence of crystallographic data.

Conformational Analysis of 2,6 Dimethylpiperidin 4 Ol Hydrochloride and Its Derivatives

Preferred Ring Conformations in Piperidinol Systems (Chair, Boat, Twist-Boat)

The piperidine (B6355638) ring, analogous to cyclohexane, is not planar and adopts several non-planar conformations to alleviate angle and torsional strain. The most stable and predominant conformation is the chair form . nih.gov In this conformation, all bond angles are close to the ideal tetrahedral angle (~111°), and all hydrogen atoms on adjacent carbons are staggered, thus minimizing both angle and torsional strain. nih.gov

Less stable conformations include the boat and twist-boat (or skew-boat) forms. The boat conformation is significantly less stable than the chair due to unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and eclipsing interactions along the sides of the boat. The twist-boat conformation is an intermediate form between the chair and boat, which alleviates some of the flagpole and eclipsing strains of the pure boat form, making it more stable than the boat but still considerably less stable than the chair. nih.gov For most piperidine derivatives, including piperidinol systems, the population of boat or twist-boat conformers at equilibrium is typically negligible, with the chair conformation being the most populated. nih.govnih.gov However, certain substitution patterns can lead to a significant contribution from non-chair forms. nih.gov

Table 1: Relative Energies of Cyclohexane Conformations (Illustrative for Piperidine Ring)

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 | No angle or torsional strain |

| Twist-Boat | 23 | Moderate torsional and steric strain |

| Boat | 29 | Significant flagpole steric strain and torsional strain |

| Half-Chair | 42 | High angle and torsional strain (Transition State) |

Influence of Methyl Substituents on Ring Conformation

The presence of substituents on the piperidine ring significantly influences its conformational equilibrium. In monosubstituted cyclohexanes and piperidines, a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

In 2,6-disubstituted piperidines, such as 2,6-dimethylpiperidine (B1222252), the relative orientation of the methyl groups (cis or trans) is critical. wikipedia.org

For the cis-isomer ((2R,6S)-2,6-dimethylpiperidine), the most stable conformation is a chair form where both methyl groups occupy equatorial positions, thus avoiding any significant 1,3-diaxial strain. wikipedia.org

For the trans-isomer ((2R,6R)- or (2S,6S)-2,6-dimethylpiperidine), a chair conformation would necessitate one methyl group being axial and the other equatorial. This introduces a destabilizing 1,3-diaxial interaction between the axial methyl group and an axial hydrogen.

Therefore, for 2,6-dimethylpiperidin-4-ol (B30992), the cis-diastereomer is expected to exist predominantly in a rigid chair conformation with both methyl groups in equatorial orientations. This arrangement provides the most stable conformational state by minimizing steric hindrance. wikipedia.orgasianpubs.org

Conformational Effects of the Hydroxyl Group and its Orientation

The hydroxyl group at the C-4 position can exist in either an axial or an equatorial orientation. In the neutral piperidine base, the hydroxyl group generally prefers the equatorial position to minimize steric interactions. However, in the case of 2,6-dimethylpiperidin-4-ol hydrochloride , the situation is altered by the protonation of the ring nitrogen.

Studies on 4-substituted piperidinium (B107235) salts have shown that polar substituents, including -OH, experience a significant stabilization in the axial position upon protonation of the nitrogen atom. nih.gov This phenomenon is attributed to favorable electrostatic interactions between the positively charged ammonium (B1175870) group (-NH2+-) and the electronegative substituent. nih.gov In the case of the hydrochloride salt, the axial conformer can be stabilized by approximately 0.7-0.8 kcal/mol compared to its orientation in the free base. nih.gov For substituents like -OH, this stabilization can be sufficient to reverse the conformational preference, making the axial orientation of the hydroxyl group the more favored one in the protonated species. nih.gov

Thus, for cis-2,6-dimethylpiperidin-4-ol hydrochloride, while the methyl groups are strongly locked in the equatorial positions, the hydroxyl group at C-4 is likely to favor the axial position.

Table 2: Conformational Preference of the C-4 Hydroxyl Group

| Compound Form | Preferred OH Orientation | Primary Driving Factor |

|---|---|---|

| Free Base | Equatorial | Avoidance of 1,3-diaxial steric strain |

| Hydrochloride Salt | Axial | Favorable electrostatic interaction with the axial N-H+ proton |

Solvent Effects on Conformational Preferences

The conformational equilibrium of molecules can be influenced by the solvent environment. The effect of a solvent on the reaction rate and conformational preference depends on the relative stabilization of the starting materials and the transition state through solvation. Solvents can influence the conformational equilibrium of piperidinols by affecting the stability of different conformers through interactions such as hydrogen bonding.

For 2,6-dimethylpiperidin-4-ol hydrochloride, the equilibrium between the axial-OH and equatorial-OH conformers can be solvent-dependent.

In non-polar solvents , intramolecular hydrogen bonding between the axial hydroxyl group and the nitrogen atom might be more significant, potentially further stabilizing the axial-OH conformer.

In polar, protic solvents (like water or ethanol), the solvent molecules can compete for hydrogen bonding with both the hydroxyl group and the ammonium group. This intermolecular hydrogen bonding can solvate both conformers effectively, potentially shifting the equilibrium. A solvent with a high dielectric constant can also influence the electrostatic interactions within the molecule, which are critical for the stabilization of the axial-OH conformer in the hydrochloride salt.

While methanol (B129727) has been a common solvent in piperidine synthesis, studies have shown that ethanol (B145695) can accelerate reaction rates compared to methanol, indicating a tangible solvent effect on the energetics of related systems. The choice of solvent can therefore subtly modulate the conformational landscape of substituted piperidinols.

Stereochemical Relationships in Diastereoisomeric Forms

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. youtube.com 2,6-Dimethylpiperidin-4-ol has three chiral centers (at C-2, C-4, and C-6), which gives rise to multiple possible stereoisomers. The primary stereochemical consideration is the relative orientation of the two methyl groups, which defines cis and trans diastereomers.

Diastereomers : These are stereoisomers that are not mirror images of each other. nih.gov The cis- and trans-isomers of 2,6-dimethylpiperidin-4-ol are diastereomers. They have different physical properties (e.g., melting points, boiling points, solubilities) and different energies due to the different spatial relationships between their substituent groups.

Cis-isomer : The methyl groups are on the same side of the ring (e.g., both pointing "up" or both "down"). This corresponds to the (2R, 6S) or (2S, 6R) configuration. This isomer is achiral and is a meso compound due to an internal plane of symmetry.

Trans-isomer : The methyl groups are on opposite sides of the ring (one "up," one "down"). This corresponds to the (2R, 6R) or (2S, 6S) configurations.

Enantiomers : These are stereoisomers that are non-superimposable mirror images of each other. youtube.com

The trans-isomer of 2,6-dimethylpiperidin-4-ol is chiral and exists as a pair of enantiomers: (2R, 4r, 6R) and (2S, 4s, 6S), and (2R, 4s, 6R) and (2S, 4r, 6S). Note: The 'r' and 's' for the C4 position depend on the specific enantiomer.

The relationship between these forms is crucial for understanding their synthesis and biological interactions, as different diastereomers and enantiomers will interact differently with other chiral molecules, such as biological receptors.

Table 3: Stereoisomers of 2,6-Dimethylpiperidin-4-ol

| Isomer Relationship | Description | Example Configurations |

|---|---|---|

| Diastereomers | Stereoisomers that are not mirror images. | cis-(2R,6S) vs. trans-(2R,6R) |

| Enantiomers | Non-superimposable mirror images. | trans-(2R,6R) vs. trans-(2S,6S) |

| Meso Compound | An achiral member of a set of diastereomers. | cis-(2R,6S) |

Computational and Theoretical Chemistry Investigations of 2,6 Dimethylpiperidin 4 Ol Hydrochloride

Quantum Chemical Calculations

Comprehensive quantum chemical calculations for 2,6-Dimethylpiperidin-4-ol (B30992) hydrochloride are not available in published literature. The following subsections outline the standard theoretical approaches that would be used for such an investigation.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

A DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard method to determine the most stable three-dimensional structure of the 2,6-Dimethylpiperidin-4-ol cation. researchgate.netnih.gov This calculation would yield optimized bond lengths, bond angles, and dihedral angles, confirming the expected chair conformation of the piperidine (B6355638) ring and the stereochemical relationship of the methyl and hydroxyl groups. Without experimental data, it is not possible to construct a data table of these values.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgmasterorganicchemistry.com An FMO analysis for 2,6-Dimethylpiperidin-4-ol hydrochloride would calculate the energies of the HOMO and LUMO. The HOMO would likely be localized around the oxygen of the hydroxyl group and the nitrogen atom, while the LUMO would be distributed across the anti-bonding orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability. schrodinger.com Specific energy values for this compound are not currently documented.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution across a molecule, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net For the 2,6-Dimethylpiperidin-4-ol cation, the MEP map would be expected to show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. A strong positive potential (blue) would be concentrated around the protonated amine (N-H) and the hydrogen of the hydroxyl group (O-H), indicating these as the primary sites for electrophilic interaction and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

NBO analysis provides insight into the interactions between filled (donor) and empty (acceptor) orbitals, quantifying electron delocalization and its stabilizing effects. wisc.edunih.gov For this compound, key interactions would include the delocalization of the oxygen atom's lone pairs into neighboring anti-bonding orbitals (e.g., LP(O) → σ(C-C) and LP(O) → σ(C-H)). The analysis would also detail the charge distribution on each atom. Specific stabilization energies (E(2)) for these interactions are not available in the literature.

Analysis of Intermolecular Interactions

The solid-state structure of this compound would be dominated by strong intermolecular forces, particularly hydrogen bonds.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into how molecules are packed together. The analysis generates a three-dimensional surface around a molecule, color-coded to indicate the nature and strength of intermolecular contacts.

For piperidine derivatives, Hirshfeld surface analysis reveals the significance of various non-covalent interactions in stabilizing the crystal structure. nih.gov The analysis involves calculating the normalized contact distance (dnorm), which helps in identifying regions of significant intermolecular contact. These contacts are visualized on the Hirshfeld surface, where red spots indicate close contacts, such as strong hydrogen bonds, blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance.

The table below presents typical contributions of intermolecular contacts as determined by Hirshfeld surface analysis for related organic compounds, illustrating the quantitative data that can be obtained from this method.

| Interaction Type | Contribution Percentage (Example 1) nih.gov | Contribution Percentage (Example 2) researchgate.net | Contribution Percentage (Example 3) nih.gov |

| H···H | 28.2% | 36.9% | 55.2% |

| O···H/H···O | - | 31.0% | 24.1% |

| N···H/H···N | 38.3% | - | - |

| C···H/H···C | 23.4% | 18.9% | 17.8% |

| S···H/H···S | - | 7.9% | - |

Note: The data in this table is derived from studies on related heterocyclic compounds and serves to illustrate the type of quantitative information provided by Hirshfeld surface analysis.

Van der Waals and Other Non-Covalent Interactions in Crystal Lattices

The stability and structure of the crystal lattice of this compound are governed by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively determine the molecular packing and physical properties of the crystalline solid.

The primary non-covalent interactions expected in the crystal lattice include:

Hydrogen Bonds: Due to the presence of the hydroxyl (-OH) group and the protonated amine (N-H+), strong hydrogen bonds are anticipated. The chloride ion (Cl-) acts as a hydrogen bond acceptor, forming N-H+···Cl- and O-H···Cl- interactions. In related piperidinium (B107235) salts, such hydrogen bonds are fundamental to the crystal's structure. researchgate.net Furthermore, C-H···O and N-H···O hydrogen bonds can also contribute to linking molecules within the crystal. who.int

Ion-Dipole and Dipole-Dipole Interactions: The interaction between the positively charged piperidinium ion and the polar hydroxyl group, as well as interactions between polar C-N and C-O bonds, contribute to the electrostatic environment of the crystal.

Anion-π and Halogen Bonds: While less common for this specific molecule, in certain halogenated aromatic cations, interactions like anion-π and halogen bonds have been observed to influence crystal packing. nih.gov

The interplay of these forces dictates the three-dimensional arrangement of the molecules, influencing properties such as melting point, solubility, and crystal morphology.

Advanced Molecular Modeling and Simulation Techniques

Conformational Space Exploration and Energy Landscapes

The piperidine ring is not planar and can adopt several conformations. For this compound, the most significant conformations are the chair and boat forms. Computational methods allow for the exploration of the conformational space to identify the most stable (lowest energy) geometries.

Studies on similar 2,6-disubstituted piperidine derivatives consistently show that the chair conformation is the most stable. who.intasianpubs.org In this conformation, the substituents (the two methyl groups) preferentially occupy equatorial positions to minimize steric hindrance. An axial orientation would lead to unfavorable 1,3-diaxial interactions, increasing the molecule's potential energy. The hydroxyl group at the C-4 position can be either axial or equatorial, leading to two possible chair conformers.

The energy landscape of the molecule can be mapped by calculating the potential energy for each possible conformation. This landscape would show deep energy wells corresponding to the stable chair conformers and higher energy regions for transition states and less stable conformations like the twist-boat or boat forms. The introduction of an alkyl group at C-3 in related piperidin-4-ones can cause a flattening of the ring, indicating that substitutions can influence the ring's geometry. asianpubs.org The presence of the hydrochloride would further influence the conformational preference due to electrostatic interactions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of molecular motions and interactions over time.

For this compound, an MD simulation could provide valuable insights into:

Conformational Dynamics: While energy calculations can identify stable conformations, MD simulations can reveal the dynamics of transitions between them, such as ring-flipping from one chair conformation to another.

Solvent Interactions: In a solution, MD simulations can model the interactions between the solute and solvent molecules. This would show how water molecules form a hydration shell around the polar hydroxyl group, the charged nitrogen center, and the chloride ion.

Vibrational Motions: The simulation would capture the vibrational motions of chemical bonds and the rotational motion of the methyl groups.

Transport Properties: In a larger simulation box, it would be possible to study properties like diffusion coefficients, which are relevant to the molecule's behavior in a medium.

Chemical Reactivity and Derivatization Strategies for 2,6 Dimethylpiperidin 4 Ol Hydrochloride

Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position is a key site for derivatization, enabling the introduction of various functional moieties through esterification, etherification, and oxidation reactions.

The hydroxyl group of 2,6-dimethylpiperidin-4-ol (B30992) can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically carried out in the presence of a catalyst. For instance, transesterification has been successfully employed for similar piperidinol structures. In a study on 1,2,2,6,6-pentamethyl-4-piperidinol, transesterification with dimethyl sebacate (B1225510) was achieved using catalysts like tetraisopropyl orthotitanate, lithium amide, or di-n-octyltin oxide. researchgate.net Tetraisopropyl orthotitanate was found to be the most effective catalyst. researchgate.net Under optimal conditions, this reaction yielded both mono- and bis-ester products with high efficiency. researchgate.net

Similarly, direct esterification can be achieved using condensing agents. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been shown to facilitate the esterification of carboxylic acids with alcohols. researchgate.net These methods provide efficient pathways to a diverse range of esters derived from the piperidinol scaffold.

Etherification, the formation of an ether linkage at the hydroxyl group, can also be accomplished through standard synthetic protocols, such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Table 1: Exemplary Esterification Reaction Conditions for a Piperidinol Derivative

| Reactants | Catalyst | Solvent | Temperature | Time | Products | Yield | Reference |

|---|

Oxidation of the secondary alcohol in 2,6-dimethylpiperidin-4-ol leads to the formation of the corresponding ketone, 2,6-dimethylpiperidin-4-one (B3190666). This transformation is a common and crucial step in the synthesis of many piperidine-based compounds. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups.

Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and DMSO), and Dess-Martin periodinane. The resulting 2,6-dimethylpiperidin-4-one is itself a valuable intermediate for further functionalization, particularly at the nitrogen atom and the alpha-carbons. The presence of the ketone functionality also influences the conformational preference of the piperidine (B6355638) ring.

Reactions at the Nitrogen Atom

The secondary amine in the piperidine ring is nucleophilic and readily participates in a variety of reactions, including alkylation, acylation, and salt formation.

N-alkylation of the piperidine nitrogen can be achieved by reacting it with alkyl halides. researchgate.netgoogle.com The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. researchgate.net To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base such as potassium carbonate or triethylamine (B128534) is often added. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-acylation is another important transformation, often used to introduce an amide functionality. A particularly relevant example is the reaction with chloroacetyl chloride to form N-chloroacetyl derivatives. This reaction is typically carried out by treating the piperidine derivative with chloroacetyl chloride in the presence of a base like triethylamine in an inert solvent such as benzene (B151609). nih.gov The resulting N-chloroacetyl group is a versatile handle for further modifications. For instance, the chlorine atom can be displaced by various nucleophiles. researchgate.netjocpr.comekb.eg The introduction of an electron-withdrawing group like the chloroacetyl moiety at the nitrogen atom can significantly alter the conformation of the piperidine ring. nih.govresearchgate.net

Table 2: Synthesis of an N-Chloroacetyl Piperidinone Derivative

| Starting Material | Reagent | Base | Solvent | Reaction Details | Product | Reference |

|---|

As a secondary amine, 2,6-dimethylpiperidin-4-ol is basic and readily forms salts upon reaction with acids. The hydrochloride salt is the most common form in which this compound is supplied and handled. It is prepared by treating the free base form of the piperidine with hydrochloric acid. The resulting salt is typically a crystalline solid that is more stable, less odorous, and easier to handle than the corresponding free base. Other salts, such as p-toluenesulfonates, can also be prepared by reacting the free base with the corresponding acid, for example, p-toluenesulfonic acid. google.com

Cycloaddition and Condensation Reactions Involving Piperidinol Moieties

The piperidine scaffold can participate in cycloaddition and condensation reactions, leading to the formation of more complex polycyclic structures. numberanalytics.comslideshare.netlibretexts.org While direct participation of 2,6-dimethylpiperidin-4-ol in these reactions is contingent on prior functionalization, its derivatives can be valuable precursors.

For example, the piperidinol moiety can be a precursor for the formation of nitrones. Nitrones are 1,3-dipoles that can undergo [3+2] cycloaddition reactions with alkenes or alkynes to generate isoxazolidine-containing polycyclic systems. iupac.org The synthesis of a nitrone from a hydroxylamine (B1172632), which could potentially be derived from the piperidinol, allows for intramolecular cycloaddition to construct complex bicyclic alkaloids. iupac.org

Condensation reactions are also a possibility. For instance, derivatives of piperidinones can undergo condensation with various reagents. The Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a secondary amine like 2,6-dimethylpiperidine (B1222252), is a classic example of a condensation reaction leading to the formation of a new carbon-carbon bond. Similarly, condensation reactions of substituted tropones with guanidine (B92328) have been shown to yield diazazulenes, highlighting the reactivity of amine functionalities in forming heterocyclic systems. kyushu-u.ac.jp

These strategies underscore the synthetic utility of the piperidinol scaffold in constructing diverse and complex molecular architectures.

Synthesis of Spirocyclic and Condensed Piperidine Derivatives

The carbonyl group at the C-4 position of the piperidine ring is a key functional handle for the construction of spirocyclic and condensed heterocyclic systems. This is typically achieved by reacting the corresponding ketone, 2,6-dimethylpiperidin-4-one, with various bifunctional reagents. The hydrochloride salt can be neutralized in situ or in a separate step to liberate the free amine and subsequently oxidized to the ketone for these reactions.

One common strategy for creating spiro-heterocycles involves the reaction of the piperidin-4-one with binucleophiles. For instance, the reaction of a substituted piperidin-4-one with a compound containing two nucleophilic sites can lead to the formation of a new ring spiro-fused at the C-4 position of the piperidine. While direct examples starting from 2,6-dimethylpiperidin-4-one are not extensively detailed in readily available literature, analogous reactions with similarly substituted piperidones, such as 1-benzyl-2,6-diarylpiperidin-4-ones, have been reported to yield spiro-heterocycles. nih.gov These reactions often utilize reagents like KCN and an amine to first form an aminonitrile, which can then be further cyclized. nih.gov

A notable example of spirocycle synthesis is the creation of spiro[chromane-2,4'-piperidine] derivatives. clockss.org This synthesis involves the reaction of a substituted 4-oxopiperidine with a suitable phenolic precursor, leading to a cyclized product. clockss.org This strategy highlights the potential of using 2,6-dimethylpiperidin-4-one as a starting material for novel spiro compounds with potential applications in medicinal chemistry.

The formation of condensed (fused) piperidine derivatives often involves the construction of a new ring that shares two atoms with the original piperidine ring. A prominent method for achieving this is through the reaction of the piperidin-4-one with reagents that can react with the C-4 carbonyl and an adjacent methylene (B1212753) group (C-3 or C-5).

Transformation to Other Heterocyclic Systems

The reactivity of the 2,6-dimethylpiperidin-4-one core allows for its transformation into a variety of other fused heterocyclic systems, significantly expanding its synthetic utility. These transformations often involve condensation reactions with binucleophiles that lead to the formation of a new heterocyclic ring fused to the piperidine core.

A prime example is the synthesis of pyrazolo[3,4-d]piperidine derivatives. This can be achieved by reacting the 2,6-dimethylpiperidin-4-one with hydrazine (B178648) or its derivatives. The initial condensation would likely occur between the ketone at C-4 and one of the nitrogen atoms of hydrazine to form a hydrazone. Subsequent intramolecular cyclization, potentially involving the C-3 or C-5 position of the piperidine ring, would lead to the formation of the fused pyrazole (B372694) ring. While the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles is a well-established method, the direct synthesis from a piperidinone precursor represents a viable alternative route to related fused systems. nih.govresearchgate.netmdpi.comnih.gov

Similarly, reaction with hydroxylamine can lead to the formation of isoxazolo[4,3-d]piperidine derivatives. The initial step would be the formation of an oxime at the C-4 position. Subsequent cyclization, possibly through activation of an adjacent methylene group, would result in the fused isoxazole (B147169) ring. The synthesis of various oxime derivatives from 2,6-diaryl-3-methyl-4-piperidones has been reported, indicating the feasibility of the initial step of this transformation. jst.go.jp

Another powerful method for the synthesis of fused thiophenes is the Gewald reaction. wikipedia.orgumich.eduthieme-connect.comorganic-chemistry.orgthieme-connect.com This multicomponent reaction typically involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base. Applying this reaction to 2,6-dimethylpiperidin-4-one could lead to the synthesis of thieno[2,3-d]piperidine or thieno[3,2-d]piperidine derivatives. The reaction of N-benzyl-4-piperidone with malononitrile (B47326) in a Gewald reaction has been shown to produce the corresponding 2-aminothiophene fused to the piperidine ring, demonstrating the applicability of this methodology to piperidin-4-ones. thieme-connect.com

The following table summarizes some of the potential transformations of 2,6-dimethylpiperidin-4-one into condensed heterocyclic systems:

| Reagent | Resulting Fused Heterocycle |

| Hydrazine | Pyrazolo[3,4-d]piperidine |

| Hydroxylamine | Isoxazolo[4,3-d]piperidine |

| Activated Nitrile + Sulfur (Gewald Reaction) | Thieno[2,3-d]piperidine or Thieno[3,2-d]piperidine |

These derivatization strategies underscore the importance of 2,6-dimethylpiperidin-4-ol hydrochloride as a versatile starting material for the synthesis of a diverse range of complex heterocyclic compounds with potential applications in various fields of chemical research.

2,6 Dimethylpiperidin 4 Ol Hydrochloride As a Building Block in Complex Molecule Synthesis

Utilization in Stereoselective Organic Synthesis

The inherent chirality and defined stereochemical arrangement of 2,6-dimethylpiperidin-4-ol (B30992) hydrochloride make it a valuable asset in stereoselective synthesis. The fixed spatial orientation of the two methyl groups significantly influences the approach of reagents, allowing for predictable and controlled formation of new stereocenters.

As a Chiral Secondary Amine Building Block

2,6-Dimethylpiperidin-4-ol hydrochloride is a chiral secondary amine, meaning its stereocenters are pre-defined. This characteristic is crucial for its role as a chiral building block or "synthon." When incorporated into a larger molecule, it transfers its own chirality, influencing the stereochemical outcome of subsequent reactions. The synthesis of many pharmaceuticals and agrochemicals depends on the availability of such chiral intermediates. buchler-gmbh.com The demand for these enantiomerically pure building blocks is consistently growing, as they provide an efficient route to complex chiral drugs. nih.gov

The stereochemistry at the 2 and 6 positions dictates the facial selectivity of reactions at the nitrogen atom and at the C4 hydroxyl group. For instance, alkylation of the secondary amine or acylation of the hydroxyl group will proceed in a manner that minimizes steric hindrance with the existing methyl groups, leading to a diastereomerically enriched product. This principle is fundamental to "chiral pool synthesis," where nature's "ready-made" chiral centers are used to construct new molecules. buchler-gmbh.com

As a Precursor for Chiral Auxiliaries and Ligands

The dual functionality of 2,6-dimethylpiperidin-4-ol—a secondary amine and a hydroxyl group—makes it an excellent precursor for the synthesis of novel chiral ligands and auxiliaries. These are molecules that temporarily or permanently coordinate to a metal center to create a chiral environment, enabling asymmetric catalysis.

The secondary amine can be readily transformed into various amides or tertiary amines, while the hydroxyl group can be etherified or esterified. This allows for the systematic generation of a library of bidentate or tridentate ligands where the piperidine (B6355638) ring serves as the chiral backbone. For example, by reacting the amine with a chiral acid chloride and the alcohol with a phosphine-containing group, one could generate a P,N-ligand. The fixed stereochemistry of the 2,6-dimethyl groups would create a well-defined chiral pocket around a coordinated metal, which is essential for inducing high enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, or Michael additions.

While specific ligands derived from 2,6-dimethylpiperidin-4-ol are not extensively documented in mainstream literature, the principle is well-established with similar chiral backbones. The development of new chiral ligands is a continuous effort in organic chemistry to improve the efficiency and selectivity of catalytic asymmetric reactions.

Integration into Natural Product Synthesis Schemes

The 2,6-disubstituted piperidine motif is a hallmark of numerous alkaloids, a class of naturally occurring compounds with a wide range of biological activities. Therefore, building blocks like 2,6-dimethylpiperidin-4-ol are invaluable starting materials or key intermediates in the total synthesis of these complex natural products.

For example, the plant alkaloids spectaline (B1250092) and iso-6-spectaline (B1247992) feature a 2,6-disubstituted piperidin-3-ol scaffold. nih.gov A synthetic strategy for these molecules could logically involve a building block like 2,6-dimethylpiperidin-4-ol, which already contains the core piperidine ring with the desired substitution pattern. A reported convergent synthesis of (-)-iso-6-spectaline utilized a pre-formed cis-2,6-disubstituted piperidin-3-ol fragment that was later coupled with a long alkyl chain. nih.gov Similarly, the synthesis of other piperidine alkaloids, such as (+)-prosafrinine and (-)-prosophylline, has been achieved using 2-piperidone-based chiral building blocks that establish the critical stereochemistry of the piperidine ring early in the synthetic sequence. nih.gov

The use of a pre-fabricated chiral building block significantly shortens synthetic routes and provides excellent control over the stereochemistry of the final natural product.

Role in the Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different parts of a molecule contribute to its biological activity. This is achieved by systematically modifying the structure of a lead compound and evaluating the resulting analogs. This compound is an ideal scaffold for such studies due to its two distinct points of chemical diversity: the secondary amine (N-H) and the hydroxyl group (O-H).

Starting from this core, a library of analogs can be rapidly synthesized. The nitrogen atom can be acylated, alkylated, or reductively aminated with a variety of aldehydes and ketones. The hydroxyl group can be converted into esters, ethers, or other functional groups. This allows for the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential at these positions affect the molecule's interaction with a biological target. For instance, in the development of acetylcholinesterase inhibitors, extensive SAR studies on piperidine-containing compounds led to the discovery of potent drugs like Donepezil. nih.gov Similar SAR exploration around a 4-azaindole-2-piperidine core was conducted to find new treatments for Chagas disease, where various amides were synthesized to probe the effect of the right-hand side of the molecule. dndi.org

Table 1: Illustrative SAR Analog Synthesis from a 2,6-Dimethylpiperidin-4-ol Core

| Modification Site | Reaction Type | Example Reagent | Resulting Functional Group |

| Nitrogen (N-H) | Acylation | Benzoyl Chloride | N-Benzoyl |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl | |

| Sulfonylation | Tosyl Chloride | N-Tosyl | |

| Oxygen (O-H) | Esterification | Acetic Anhydride (B1165640) | O-Acetyl |

| Etherification | Benzyl Bromide, NaH | O-Benzyl Ether | |

| Oxidation | PCC / DMP | Ketone (Piperidin-4-one) |

This systematic approach allows medicinal chemists to build a detailed understanding of the pharmacophore and optimize the lead compound for improved potency and selectivity.

Divergent and Convergent Synthetic Applications

The strategic use of this compound can be categorized into two main synthetic approaches: divergent and convergent synthesis.

Divergent Synthesis: In a divergent approach, a single, common intermediate is used to generate a large library of structurally distinct compounds. wikipedia.org 2,6-Dimethylpiperidin-4-ol is an excellent starting point for divergent synthesis because its two functional groups can be manipulated independently or sequentially to create a wide array of derivatives. For example, after protecting the hydroxyl group, the amine could be reacted with a set of 20 different carboxylic acids. Then, after deprotection, the hydroxyl group could be reacted with a set of 10 different alkyl halides, rapidly generating a library of 200 unique compounds from a single starting scaffold. This strategy is highly efficient for creating chemical libraries for high-throughput screening in drug discovery. This approach is conceptually similar to diversity-oriented synthesis (DOS), which aims to quickly generate libraries with significant skeletal diversity. wikipedia.org

Emerging Research Directions and Future Perspectives in 2,6 Dimethylpiperidin 4 Ol Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives, including 2,6-Dimethylpiperidin-4-ol (B30992), is moving towards greener and more efficient protocols. nih.gov Traditional methods are often being replaced by "Pot, Atom, and Step Economic" (PASE) syntheses, which aim to maximize the incorporation of starting materials into the final product while minimizing steps and waste. whiterose.ac.uk

Key emerging strategies applicable to the synthesis of 2,6-Dimethylpiperidin-4-ol from its precursor, 2,6-dimethylpiperidin-4-one (B3190666), include:

Catalytic Hydrogenation: The reduction of the ketone group in the precursor is a critical step. While various catalysts can be used, there is a growing emphasis on employing earth-abundant and less toxic metals. Iron-catalyzed reductive amination and coupling reactions, for instance, represent a significant advancement in green chemistry. researchgate.netresearchgate.netnih.govrepec.org These catalysts are not only more sustainable but also offer high selectivity and can be reused. nih.gov

One-Pot Syntheses: Multi-component reactions (MCRs) that allow the construction of complex piperidine rings in a single step are gaining traction. whiterose.ac.ukacs.orgsemanticscholar.orggrowingscience.com These methods are operationally simple, reduce reaction times, and minimize the need for purification of intermediates, aligning with the principles of green chemistry. semanticscholar.org

Biocatalysis: A novel two-step method combining biocatalytic C-H oxidation with nickel electrocatalysis has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.netmedhealthreview.com This modular approach avoids the need for expensive precious metal catalysts like palladium and streamlines the creation of functionalized piperidine structures. news-medical.net

These sustainable methodologies offer significant advantages over classical approaches by improving efficiency, reducing environmental impact, and potentially lowering costs. nih.govresearchgate.net

| Methodology | Description | Key Advantages | Potential Application to 2,6-Dimethylpiperidin-4-ol |

|---|---|---|---|

| Iron-Catalyzed Reduction | Use of earth-abundant iron catalysts for the reduction of ketones or for reductive amination. researchgate.netnih.gov | Low toxicity, reusable catalyst, high selectivity, avoids precious metals. nih.govnih.gov | Reduction of 2,6-dimethylpiperidin-4-one to the target alcohol. |

| One-Pot Multi-Component Reactions | Combining multiple starting materials in a single reaction vessel to build the piperidine scaffold in one step. whiterose.ac.uk | Step economy, operational simplicity, reduced waste, shorter reaction times. whiterose.ac.uksemanticscholar.org | Direct synthesis of highly functionalized 2,6-dimethylpiperidine (B1222252) analogs. |

| Biocatalysis & Electrocatalysis | A two-step process using enzymes for selective oxidation followed by nickel-electrocatalyzed cross-coupling. news-medical.netmedhealthreview.com | Dramatically fewer steps, high efficiency, cost-effective, modular. news-medical.net | Functionalization of the piperidine ring at specific C-H bonds before or after alcohol formation. |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful predictive tools. rjptonline.org These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch. nih.govbeilstein-journals.org

For the synthesis and modification of 2,6-Dimethylpiperidin-4-ol hydrochloride, AI and ML can be applied in several ways:

Retrosynthesis Planning: AI-driven tools can analyze the structure of a complex target molecule containing the 2,6-dimethylpiperidin-4-ol scaffold and propose the most efficient synthetic pathways. nih.govarxiv.orgchemrxiv.org This is particularly valuable for complex heterocyclic compounds where traditional retrosynthetic analysis can be challenging. nih.govchemrxiv.org

Reaction Yield Prediction: ML models, such as random forest algorithms, can accurately predict the yield of a chemical reaction based on its components, catalysts, and conditions. pharmaceutical-technology.comnih.govprinceton.edu This allows chemists to prioritize high-yielding reactions, reducing trial-and-error experimentation. rjptonline.org Impressively, these models can often make accurate predictions even with sparse training data. princeton.edu

Optimization of Reaction Conditions: Bayesian optimization and other ML algorithms can efficiently explore a vast parameter space (e.g., temperature, solvent, catalyst loading, reactant ratios) to identify the optimal conditions for a specific reaction, such as the reduction of 2,6-dimethylpiperidin-4-one. mdpi.comchemrxiv.org This accelerates process development and can lead to significant improvements in efficiency and cost-effectiveness. mdpi.com

The integration of these computational tools empowers chemists to design and execute syntheses with greater precision and speed, minimizing waste and accelerating the discovery of new molecules. pharmaceutical-technology.com

| AI/ML Application | Function | Specific Benefit for 2,6-Dimethylpiperidin-4-ol |

|---|---|---|

| Retrosynthesis | Proposes efficient synthetic routes for target molecules by breaking them down into simpler precursors. nih.gov | Designing pathways for novel, complex derivatives of the core structure. |

| Yield Prediction | Predicts the expected yield of a reaction under specific conditions using algorithms like random forests. nih.govprinceton.edu | Selecting the most promising conditions for the reduction or derivatization of the compound, saving time and resources. |

| Condition Optimization | Systematically searches for the optimal set of reaction parameters (temperature, solvent, etc.) to maximize yield or selectivity. mdpi.com | Fine-tuning the synthesis to achieve higher purity and efficiency, reducing costs. |

| Forward Prediction | Predicts the likely products of a reaction given a set of reactants and conditions. rjptonline.org | Validating proposed derivatization strategies before committing to laboratory experiments. |

Advanced in-situ Spectroscopic Monitoring of Reaction Pathways

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and control. Advanced in-situ (in the reaction mixture) spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products. This approach is a cornerstone of Process Analytical Technology (PAT). researchgate.net

For the synthesis of 2,6-Dimethylpiperidin-4-ol, which often involves hydrogenation or reduction of a ketone, Raman spectroscopy is a particularly powerful tool. researchgate.net

Real-Time Monitoring: Raman spectroscopy can be used to track the progress of hydrogenation reactions directly within the reaction vessel. researchgate.net It can measure the disappearance of the ketone starting material and the appearance of the alcohol product.

Kinetic and Mechanistic Insights: By following the concentration changes over time, detailed kinetic profiles of the reaction can be determined. This information is invaluable for understanding the reaction mechanism, identifying potential intermediates, and pinpointing the reaction endpoint precisely. researchgate.net

Process Optimization: The data gathered from in-situ monitoring enables chemists to optimize reaction parameters like temperature, pressure, and catalyst loading for better efficiency and control. researchgate.net Raman is also well-suited for monitoring process gases like hydrogen, ensuring safe and optimal reaction conditions. mdpi.comfraunhofer.deendress.com

Other techniques like FTIR can also be employed to provide complementary information, making in-situ spectroscopy a vital tool for developing robust and efficient synthetic processes.

| Technique | Information Provided | Applicability to 2,6-Dimethylpiperidin-4-ol Synthesis |

|---|---|---|

| Raman Spectroscopy | Monitors vibrational modes of molecules. Excellent for C=O, C-O, and C-C bonds. Can also detect dissolved H₂ gas. fraunhofer.deyoutube.com | Ideal for tracking the conversion of the C=O group in the ketone precursor to the C-O-H group in the final alcohol product in real-time. researchgate.net |

| FTIR Spectroscopy | Monitors vibrational modes, particularly sensitive to polar functional groups. | Provides complementary data to Raman, especially for tracking changes in O-H and N-H bonds. |

| UV-Vis Spectroscopy | Tracks changes in chromophores (light-absorbing parts of molecules). | Useful if the starting material or product has a distinct UV-Vis spectrum, allowing for concentration monitoring. |

Exploration of New Derivatization Strategies for Enhanced Chemical Utility

The functional groups of this compound—a secondary amine and a sterically hindered secondary alcohol—provide reactive sites for further chemical modification, or derivatization. Creating new derivatives is a cornerstone of drug discovery and materials science, as it allows for the fine-tuning of a molecule's properties.

Future research will likely focus on exploiting these functional handles to create libraries of novel compounds with enhanced or entirely new utilities.

N-Alkylation: The secondary amine of the piperidine ring can be alkylated to introduce a wide variety of substituents. google.comresearchgate.net This can be achieved through reactions like reductive amination with aldehydes or ketones or direct alkylation with alkyl halides. nih.gov These modifications can significantly alter the molecule's basicity, lipophilicity, and biological activity.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether. The Williamson ether synthesis, for example, involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. britannica.com This strategy can be used to attach various molecular fragments, potentially leading to compounds with new therapeutic applications. nih.gov

O-Acylation (Esterification): The secondary alcohol can be reacted with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. britannica.comchemguide.co.uk While the steric hindrance around the hydroxyl group might pose a challenge, modern esterification methods are available for such substrates. researchgate.netorganic-chemistry.orgcommonorganicchemistry.com Ester derivatives are common in pharmaceuticals as they can improve properties like cell membrane permeability.

By systematically exploring these derivatization pathways, researchers can generate a diverse range of molecules based on the 2,6-Dimethylpiperidin-4-ol scaffold for screening in various applications.

| Reaction Type | Functional Group Targeted | Typical Reagents | Potential Outcome |

|---|---|---|---|

| N-Alkylation | Secondary Amine (N-H) | Alkyl halides (e.g., methyl iodide), Aldehydes/Ketones + reducing agent. researchgate.netnih.gov | Introduction of new substituents on the nitrogen atom, modifying basicity and steric bulk. |

| N-Acylation | Secondary Amine (N-H) | Acyl chlorides, Acid anhydrides. | Formation of an amide linkage, neutralizing the basicity of the nitrogen. |

| Etherification | Secondary Alcohol (O-H) | Strong base (e.g., NaH) followed by an alkyl halide. britannica.comnih.gov | Formation of an ether, which can alter solubility and introduce new functional groups. |

| Esterification | Secondary Alcohol (O-H) | Carboxylic acid + acid catalyst, Acyl chloride, Acid anhydride (B1165640). chemguide.co.ukcommonorganicchemistry.com | Formation of an ester, often used to create prodrugs or modify pharmacokinetic properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.